

An In-depth Technical Guide to 2,4,4-Trimethylcyclopentanone

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Compound of Interest

Compound Name: **2,4,4-Trimethylcyclopentanone**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4,4-trimethylcyclopentanone**, a cyclic ketone of interest in synthetic organic chemistry. The document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and includes relevant spectroscopic data.

Chemical Identity and Properties

2,4,4-Trimethylcyclopentanone is a cyclic ketone with the IUPAC name 2,4,4-trimethylcyclopentan-1-one.^{[1][2]} It is a flammable liquid and vapor.^[1]

Table 1: Chemical Identifiers for **2,4,4-Trimethylcyclopentanone**

Identifier	Value
IUPAC Name	2,4,4-trimethylcyclopentan-1-one ^{[1][2]}
CAS Number	4694-12-6 ^{[1][2][3][4][5]}
Molecular Formula	C ₈ H ₁₄ O ^{[1][2][3][6]}
Molecular Weight	126.20 g/mol ^{[1][3]}
Canonical SMILES	CC1CC(CC1=O)(C)C ^{[1][6]}
InChIKey	OXTQEWUBDTVSB-UHFFFAOYSA-N ^{[1][2]}

Table 2: Physical and Chemical Properties of **2,4,4-Trimethylcyclopentanone**

Property	Value
Melting Point	-25.6°C[3]
Boiling Point	160 °C (lit.)[3][4]
Density	0.877 g/mL at 25 °C (lit.)[3][4]
Refractive Index (n _{20/D})	1.432 (lit.)[3][4]
Flash Point	110.00 °F TCC (43.33 °C)[5]
Solubility in Water	2166 mg/L @ 25 °C (est)[5]

Synthesis of **2,4,4-Trimethylcyclopentanone**

Several methods for the synthesis of **2,4,4-Trimethylcyclopentanone** have been reported, including the oxidation of 1-hydroxy-2,4,4-trimethylcyclopentanecarboxylic acid, hydrogenation of 2,4,4-trimethyl-2-cyclopentenone, and the Clemmensen reduction of dimethyldihydroresorcinol.[7][8] However, the rearrangement of isophorone oxide is considered an optimal method due to its favorable yield and convenient procedure.[7][8]

Experimental Protocol: Synthesis via Rearrangement of Isophorone Oxide

This protocol is adapted from a procedure published in *Organic Syntheses*.[7]

Materials:

- Isophorone oxide (0.25 mole, 38.6 g)
- Reagent grade benzene (400 ml)
- Boron trifluoride etherate (20 ml, 0.16 mole)
- Ether (100 ml for washing, plus additional for extraction)
- Sodium hydroxide (40 g)

- Water (200 ml for NaOH solution, 100 ml for washing)
- Anhydrous magnesium sulfate

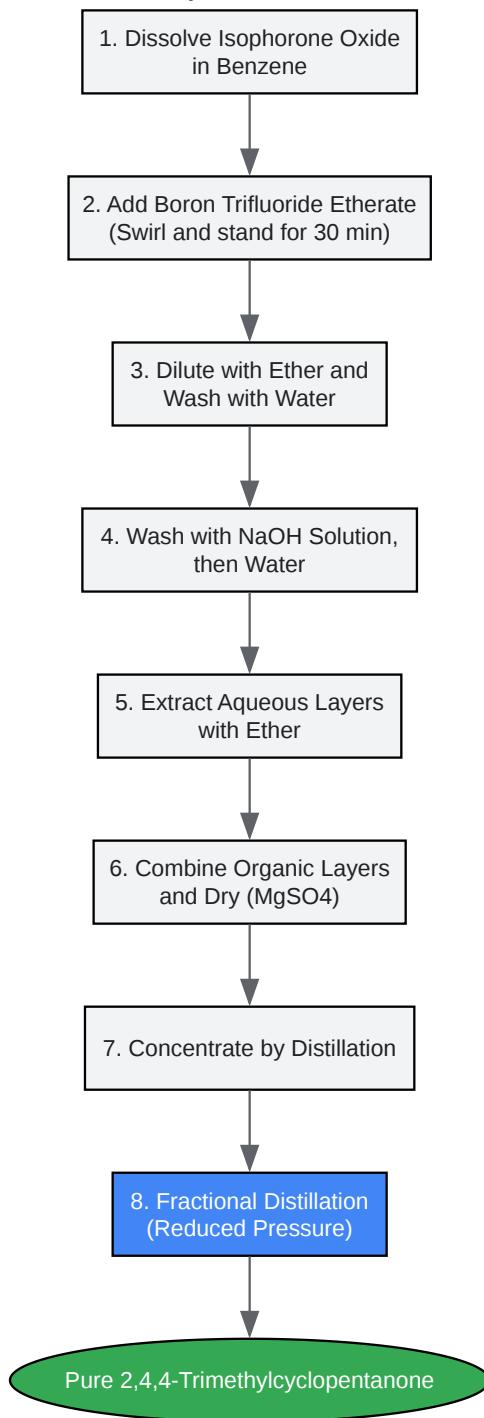
Procedure:

- Reaction Setup: A solution of 38.6 g (0.25 mole) of isophorone oxide in 400 ml of reagent grade benzene is prepared in a 1-liter separatory funnel.
- Initiation of Rearrangement: To this solution, 20 ml (0.16 mole) of boron trifluoride etherate is added. The solution is mixed by swirling and then allowed to stand for 30 minutes.
- Workup - Initial Wash: The reaction mixture is diluted with 100 ml of ether and washed with 100 ml of water.
- Workup - Base Wash: The organic layer is then shaken for 1-2 minutes with a solution of 40 g of sodium hydroxide in 200 ml of water, followed by a wash with a second 100 ml portion of water.
- Extraction: The combined aqueous solutions are cooled and extracted with two 50-ml portions of ether.
- Drying and Concentration: The ethereal extracts are combined with the main benzene-ether solution and dried over anhydrous magnesium sulfate. The solution is then concentrated by distillation.
- Purification: The residual liquid is fractionally distilled under reduced pressure.

Expected Yield: The yield of **2,4,4-trimethylcyclopentanone** is typically between 17.7–19.8 g (56–63%), with a boiling point of 61–62°C at 21 mm Hg.^[7]

Below is a graphical representation of the experimental workflow.

Experimental Workflow for the Synthesis of 2,4,4-Trimethylcyclopentanone

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Caption: Synthesis Workflow Diagram

Spectroscopic Data

Spectroscopic data is crucial for the characterization of **2,4,4-trimethylcyclopentanone**.

Table 3: Spectroscopic Data for **2,4,4-Trimethylcyclopentanone**

Spectroscopic Technique	Key Features
¹ H NMR	Data available from Sigma-Aldrich Co. LLC. [1]
Mass Spectrometry (GC-MS)	NIST Mass Spectrometry Data Center provides reference spectra. [1] [2]
Infrared (IR) Spectroscopy	FTIR and ATR-IR spectra are available, with data provided by Wiley-VCH GmbH and John Wiley & Sons, Inc. [1]
Raman Spectroscopy	FT-Raman spectra are available from Bio-Rad Laboratories, Inc. and Alfa Aesar, Thermo Fisher Scientific. [1]

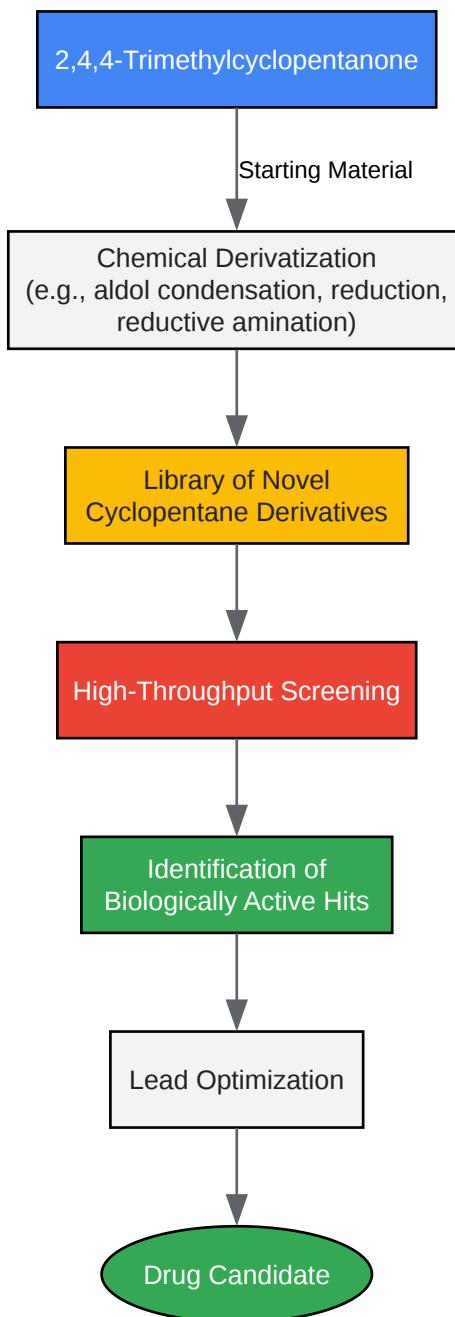
Relevance in Drug Development

While there are no specific, widely documented applications of **2,4,4-trimethylcyclopentanone** as a pharmaceutical agent, the cyclopentanone scaffold is a prevalent structural motif in a variety of biologically active molecules. The functional group and stereochemistry of cyclopentanone derivatives can be readily modified, making them versatile intermediates in the synthesis of complex molecular architectures. For instance, cyclopentanone derivatives have been utilized in the synthesis of intermediates for antiviral and anticancer agents.[\[9\]](#) The principles of multicomponent reactions involving cyclopentanone derivatives have been employed to generate libraries of heterocyclic compounds for biological screening.[\[10\]](#)

The synthesis of various substituted cyclopentanones is of interest for creating intermediates for pesticides and fungicides, as well as for perfumes and flavorings.[\[11\]](#) The reactivity of the ketone in **2,4,4-trimethylcyclopentanone** allows for a range of chemical transformations, positioning it as a potentially useful building block in medicinal chemistry for the exploration of new chemical entities.

The logical relationship for the potential utility of **2,4,4-trimethylcyclopentanone** in drug discovery is outlined below.

Utility of 2,4,4-Trimethylcyclopentanone in Drug Discovery



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Caption: Drug Discovery Potential

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